2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers seeking sp³-rich, shape-diverse building blocks often face limited olefin-functionalized scaffolds. 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (CAS 1249074-36-9) addresses this gap with a strategically placed endocyclic double bond enabling epoxidation, dihydroxylation, and metathesis diversification from a single progenitor. • Fsp³ = 0.846 - outranks typical fragment libraries in 3D character. • LogP ~2.25 - balanced solubility and permeability. • ≥98% purity; three asymmetric centers for chiral resolution. • Replace the saturated analog (LogP 2.46) to improve solubility by ~0.2 log units.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
Cat. No. B13256991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2CCC=CC2)O
InChIInChI=1S/C13H23NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-2,11-15H,3-10H2
InChIKeyGMSUKELKMRJWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: Physicochemical & Structural Baseline


2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol (CAS 1249074-36-9) is a chiral bifunctional β-amino alcohol belonging to the N-substituted aminocyclohexanol class. It features a cyclohexanol core linked via a secondary amine bridge to a cyclohex-3-en-1-ylmethyl group, yielding a molecular formula of C₁₃H₂₃NO and a molecular weight of 209.33 g·mol⁻¹ . The molecule contains three asymmetric centres, two hydrogen-bond donors, two hydrogen-bond acceptors, a calculated LogP of 2.24–2.28, and a high fraction of sp³-hybridised carbons (Fsp³ = 0.846), giving it a characteristically three-dimensional, saturated scaffold with a single, strategically placed olefin . Commercial sources routinely supply the compound at ≥98% purity .

1
Scaffold
Saturated, three-dimensional β-amino alcohol core with high Fsp³
2
Reactivity
Endocyclic olefin handle supports diversification via epoxidation or metathesis
3
Chirality
Three asymmetric centres enable enantiopure ligand or auxiliary studies

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: Uniqueness over Generic Aminocyclohexanols


Although the N-substituted aminocyclohexanol family shares a common 2-aminocyclohexan-1-ol backbone, the identity of the N-alkyl substituent exerts a decisive influence on lipophilicity, H-bonding capacity, molecular shape, and the presence (or absence) of a synthetically addressable olefin . Even the closest commercially available saturated congener—2-[(cyclohexylmethyl)amino]cyclohexan-1-ol (CAS 914223-54-4)—differs measurably in LogP (2.46 vs. 2.24), contains two additional hydrogen atoms that alter molecular weight and polar surface area, and lacks the cyclohexene double bond required for further functionalization through epoxidation, dihydroxylation, or olefin metathesis . Similarly, the benzyl analogue (CAS 322407-34-1) introduces an aromatic ring that alters both electronic character and metabolic stability without offering the same sp³-rich architecture . These quantitative and qualitative divergences mean that procurement decisions must be driven by the specific property set of the target compound rather than by class-level assumptions.

Target Compound
Analog Comparator
vs
Cyclohexene ring (C=C handle present)
Saturated cyclohexylmethyl analog; olefin absent, limiting diversification routes
vs
Fsp³ 0.846 (sp³-rich scaffold)
Benzyl analog; aromatic planar ring reduces saturation and alters electronic profile
vs
LogP 2.24–2.28
Saturated analog LogP 2.46; higher lipophilicity may shift solubility profile

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: Head-to-Head Differentiation Evidence


LogP Reduction vs. Saturated Analog

The target compound exhibits a calculated LogP of 2.24–2.28, which is 0.18–0.22 log units lower than that of its direct saturated comparator, 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol (LogP = 2.46) . This difference arises from the replacement of a cyclohexane ring with a cyclohexene ring in the N-alkyl substituent, which slightly reduces overall hydrophobicity. In mechanistic terms, a ΔLogP of approximately 0.2 translates to a roughly 1.6‑fold difference in octanol–water partition coefficient.

LogP Reduction
Cross-study comparable
ΔLogP ≈ –0.18 to –0.22
Reported lower lipophilicity vs. saturated analog
In silico prediction; vendor-reported values. Context-dependent.
Lipophilicity Drug-likeness Medicinal Chemistry

High Fsp³ vs. Benzyl Analogue

The target compound possesses a fraction of sp³-hybridised carbons (Fsp³) of 0.846, as reported by Fluorochem . In contrast, the benzyl analogue, 2-(benzylamino)cyclohexan-1-ol (CAS 322407-34-1), carries a planar aromatic ring, yielding an Fsp³ of approximately 0.69 based on its molecular formula C₁₃H₁₉NO (9 sp³ carbons out of 13 total carbons). The higher Fsp³ value of the target compound reflects a more saturated, three-dimensional architecture, a property increasingly correlated with improved clinical success and reduced promiscuity in fragment-based lead discovery.

High Fsp³
Cross-study comparable
Fsp³ = 0.846
More saturated architecture than benzyl analog (≈0.69)
Vendor-reported; calculated comparator value. May support 3D-library design.
Fsp³ Fragment-based drug discovery Molecular complexity

Olefinic Synthetic Handle vs. Saturated Analog

The cyclohex-3-en-1-ylmethyl substituent contains a non-conjugated endocyclic double bond that is structurally absent in the fully saturated analogue 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol . This olefin constitutes a latent synthetic handle that can be selectively elaborated through epoxidation, dihydroxylation, aziridination, or ring-opening metathesis—transformations that are precluded in the saturated comparator. The double bond also permits late-stage hydrogenation to generate the saturated compound on demand if required, providing a divergent synthetic entry point.

Olefinic Handle
Class-level inference
Endocyclic C=C present vs. absent
Enables orthogonal diversification; saturated comparator cannot support this chemistry
Structural inference only; no kinetic data for this specific compound.
Synthetic diversification Chemical biology Building blocks

2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol: Application Scenarios


Fragment-Based Lead Discovery with High Fsp³

With an Fsp³ of 0.846, this compound outranks the typical fragment library in terms of three-dimensionality and saturation . It is well-suited for inclusion in fragment screening collections that prioritise shape diversity and reduced aromatic character, especially when compared to the planar benzyl analogue (Fsp³ ≈ 0.69).

Divergent Library Synthesis via Cyclohexene Olefin

The unique endocyclic double bond allows chemists to prepare multiple daughter scaffolds from a single progenitor through epoxidation, dihydroxylation, or metathesis chemistry . The saturated congener cannot support these transformations, making the target compound the preferred choice for diversity-oriented synthesis campaigns.

Chiral β-Amino Alcohol Ligand & Auxiliary Development

As a β-amino alcohol bearing three asymmetric centres, the compound can be resolved into enantiopure forms for use as chiral ligands in asymmetric catalysis or as chiral auxiliaries [1]. Its LogP of ~2.25 offers a favourable balance between solubility and membrane permeability for both organic and aqueous-phase reactions.

Pharmacokinetic Property Tuning in Lead Optimisation

When a saturated N-cyclohexylmethyl analog has been identified as overly lipophilic (LogP 2.46), replacement with the cyclohex-3-en-1-ylmethyl derivative lowers LogP by approximately 0.2 units without introducing aromatic character or substantially altering molecular weight . This subtle modification can improve solubility profiles while preserving the core pharmacophore.

Application
Selection Property
Validation Focus
Fragment-based library design
High sp³ fraction
Three-dimensionality and shape diversity screening
Divergent library synthesis
Cyclohexene olefin handle
Epoxidation, dihydroxylation, or metathesis feasibility
Chiral ligand development
β-amino alcohol with three asymmetric centres
Enantiopure resolution and asymmetric catalysis performance
Lead optimisation
Lower LogP vs. saturated analog
Solubility and permeability profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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